molecular formula C14H21N3O3S2 B6756275 N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-(1,3-thiazol-2-yl)propanamide

N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-(1,3-thiazol-2-yl)propanamide

Cat. No.: B6756275
M. Wt: 343.5 g/mol
InChI Key: JTVRMMPBUSIBCS-UHFFFAOYSA-N
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Description

N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with a cyclopropylsulfonyl group attached to a piperidine ring, which is further connected to a thiazole ring via a propanamide linkage

Properties

IUPAC Name

N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S2/c18-13(3-4-14-15-7-10-21-14)16-11-5-8-17(9-6-11)22(19,20)12-1-2-12/h7,10-12H,1-6,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVRMMPBUSIBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)NC(=O)CCC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-(1,3-thiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction, often starting from a suitable amine precursor.

    Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine intermediate using cyclopropylsulfonyl chloride under basic conditions.

    Thiazole Ring Formation: The thiazole ring is constructed via a condensation reaction between a thioamide and a haloketone.

    Coupling Reaction: The final step involves coupling the cyclopropylsulfonylpiperidine intermediate with the thiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-(1,3-thiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study the function of specific enzymes or receptors. Its structural features make it a candidate for binding studies and the investigation of molecular interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound in the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group may enhance binding affinity through hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylsulfonylpiperidin-4-yl)-3-(1,3-thiazol-2-yl)propanamide
  • N-(1-methylsulfonylpiperidin-4-yl)-3-(1,3-thiazol-2-yl)propanamide
  • N-(1-phenylsulfonylpiperidin-4-yl)-3-(1,3-thiazol-2-yl)propanamide

Uniqueness

N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-(1,3-thiazol-2-yl)propanamide is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and binding characteristics, making it a valuable compound for the development of new therapeutic agents and the study of molecular interactions.

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